GM3-Neugc

Vue d'ensemble

Description

This compound is expressed in most mammals but is absent from healthy adult human cells due to a deletion in the cytidine monophosphate-N-acetylneuraminic acid hydroxylase (CMAH) gene, which converts N-acetylneuraminic acid to N-glycolylneuraminic acid . GM3-Neugc is particularly significant in cancer research as it is displayed to a larger extent by certain cancer cells, making it an attractive target for antineoplastic therapies and vaccine strategies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of GM3-Neugc involves the use of double carbonyl-protected N-acyl sialyl donors. The 7-O,9-O-carbonyl protection of an N-acyl-5-N,4-O-carbonyl-protected sialyl donor markedly increases the α-selectivity during glycosylation, particularly when glycosylating the C-8 hydroxyl group of sialic acids . The N-acyl carbamates are selectively opened with ethanethiol under basic conditions to provide N-acyl amines . Glycosylation of the hydroxy groups of galactosides at the C-6 position with the NeuAc and NeuGc donors provides the corresponding sialyl galactoses in good yields with excellent α-selectivity .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis of related compounds often involves large-scale glycosylation reactions using protected sialyl donors and acceptors, followed by deprotection steps to yield the final product .

Analyse Des Réactions Chimiques

Synthetic Preparation of NeuGc GM3 Trisaccharide

A validated chemical synthesis pathway (Fig. 1 in ):

| Step | Reactants/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Donor 1 (Neu5Gc), acceptor 3 (benzylated lactoside), IBr/AgOTf promoter | α-linked sialylation product 4 | 70% |

| 2 | Catalytic hydrogenolysis of 4 | Partially deprotected intermediate | - |

| 3 | Zemplen deacylation + saponification | NeuGc GM3 trisaccharide 5 | 94% |

This route avoids elimination side reactions by using activated benzylated lactose acceptors .

Antibody 14F7 Specificity

The 14F7 monoclonal antibody discriminates GM3(Neu5Gc) from GM3(Neu5Ac) via:

-

Hydrogen bonding : Arg98 and Tyr32 form direct H-bonds with Neu5Gc’s hydroxyl group .

-

Water-mediated interactions : A structural water molecule bridges Neu5Gc’s glycolyl group to CDR residues (Fig. 1C in ).

-

Affinity metrics :

Structural Characterization by Mass Spectrometry

HPLC-MS/MS analysis reveals GM3(Neu5Gc) molecular species (Table 2 in ):

| Sialic Acid | Ceramide Composition | Q1 (m/z) | Q3 (m/z) |

|---|---|---|---|

| Neu5Gc | d18:1–16:0 | 1167.7 | 305.9 |

| Neu5Gc | d18:1–18:1 | 1193.7 | 305.9 |

| Neu5Gc | d18:1–24:0 | 1279.8 | 305.9 |

Methodology :

Functional Modulation by Exogenous Treatments

Applications De Recherche Scientifique

Targeting Tumor-Associated Antigens

GM3-Neugc serves as a tumor-associated antigen (TAA), which can be targeted by therapeutic antibodies and CAR T-cell therapies. The monoclonal antibody 14F7 has shown high specificity for this compound, effectively recognizing this antigen in various cancers such as retinoblastoma and non-small cell lung cancer .

Table 1: Summary of Immunotherapeutic Approaches Using this compound

| Therapeutic Approach | Description | Targeted Cancers |

|---|---|---|

| Monoclonal Antibodies | 14F7 antibody targeting this compound | Breast cancer, melanoma, lung cancer |

| CAR T-cell Therapy | Engineered T-cells targeting this compound | Adenocarcinomas, lymphomas |

| Vaccine Development | GM3-based vaccines enhancing immune response | Various solid tumors |

Efficacy of CAR T-cell Therapy

Recent studies have demonstrated the efficacy of CAR T-cells engineered to target this compound. In vivo experiments showed that these CAR T-cells could inhibit tumor growth significantly while minimizing toxicity to healthy tissues . This highlights the potential for developing targeted immunotherapies that leverage the unique expression patterns of this compound.

Biomarker for Cancer Detection

This compound is increasingly recognized as a valuable biomarker for cancer diagnosis. Its selective expression in malignant tissues allows for the development of diagnostic assays that can differentiate between cancerous and normal cells .

Table 2: Diagnostic Techniques Utilizing this compound

| Technique | Description | Application |

|---|---|---|

| Immunohistochemistry | Detection of this compound in tissue samples | Cancer diagnostics |

| ELISA | Quantification of this compound levels | Monitoring therapeutic responses |

Case Study 1: Monoclonal Antibody 14F7

The 14F7 monoclonal antibody has been extensively studied for its ability to bind specifically to this compound in various tumors. In clinical trials, it demonstrated significant binding affinity and cytotoxic effects against tumor cells expressing this ganglioside .

Case Study 2: CAR T-cell Therapy Efficacy

In a recent study involving murine models with syngeneic solid tumors, CAR T-cells targeting this compound showed remarkable tumor inhibition and extended survival rates without significant side effects . This reinforces the potential of utilizing this compound as a target for advanced therapeutic strategies.

Mécanisme D'action

The mechanism of action of GM3-Neugc involves its interaction with specific molecular targets and pathways. This compound is recognized by the monoclonal antibody 14F7, which displays extraordinary specificity for this ganglioside . The antibody binds to the NeuGc GM3 trisaccharide, with a water molecule centrally placed in the complementarity-determining region mediating the specificity of the interaction . This interaction can lead to the inhibition of tumor cell growth and the induction of immune responses against cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to GM3-Neugc include other gangliosides such as GM3-NeuAc, GD3, and GT3. These compounds also contain sialic acid residues and play roles in cell signaling and cancer progression .

Uniqueness: This compound is unique due to its specific expression in certain cancer cells and its absence in healthy adult human cells . This makes it an attractive target for cancer immunotherapy, as it allows for the selective targeting of tumor cells without affecting normal tissues .

Activité Biologique

GM3-Neugc, or N-glycolyl GM3, is a ganglioside that has garnered attention for its biological activity, particularly in the context of cancer immunotherapy. This compound is characterized by its unique sialic acid structure, which differentiates it from other gangliosides, such as GM3 (Neu5Ac). The presence of this compound has been linked to various tumor types, making it a significant target for therapeutic interventions.

1. Structure and Characteristics

This compound is a monosialic ganglioside that contains N-glycolylneuraminic acid (Neu5Gc) as opposed to the more common N-acetylneuraminic acid (Neu5Ac). Its unique structure allows for specific interactions with immune cells and antibodies, notably the monoclonal antibody 14F7, which has shown high specificity for Neu5Gc-containing gangliosides.

2. Expression in Tumors

Research indicates that this compound is expressed in a variety of tumors but is generally absent in normal human tissues. Notably:

- Neuroectodermal Tumors : A study found that 85% of neuroblastoma and Ewing sarcoma family tumors (ESFT) expressed this compound, with an average of about 70% of tumor cells showing positive immunoreactivity using the 14F7 antibody . This suggests its potential as a biomarker for aggressive cancers.

- Breast Cancer : In clinical trials involving breast cancer patients, GM3(NeuGc) was detected in all tumors evaluated with the 14F7 antibody, highlighting its role as a target for radioimmunotherapy .

The biological activity of this compound can be attributed to its ability to elicit immune responses:

- Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) : The binding of antibodies like 14F7 to this compound on tumor cells can trigger ADCC, leading to the destruction of cancer cells by immune effector cells .

- Chimeric Antigen Receptor (CAR) T-cell Therapy : Recent studies have demonstrated that CAR T-cells engineered to target GM3(NeuGc) can effectively inhibit tumor growth in preclinical models, indicating a promising avenue for immunotherapy .

Table 1: Summary of Studies on this compound Expression and Activity

5. Conclusion

This compound represents a crucial target for cancer immunotherapy due to its selective expression in tumors and its ability to engage immune mechanisms such as ADCC and CAR T-cell responses. Ongoing research continues to explore its potential utility in clinical settings, aiming to improve outcomes for patients with aggressive malignancies.

Propriétés

IUPAC Name |

(2S,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H108N2O22/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-45(69)60-39(40(66)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)38-78-56-51(74)50(73)53(44(36-64)80-56)81-57-52(75)55(49(72)43(35-63)79-57)83-59(58(76)77)33-41(67)47(61-46(70)37-65)54(82-59)48(71)42(68)34-62/h29,31,39-44,47-57,62-68,71-75H,3-28,30,32-38H2,1-2H3,(H,60,69)(H,61,70)(H,76,77)/b31-29+/t39-,40+,41-,42+,43+,44+,47+,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIQEEBMCAQYHW-LGDSWWPFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H108N2O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1197.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69345-49-9 | |

| Record name | N-Glycolylneuraminyllactosylceramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069345499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the biological significance of the NeuGc moiety in GM3(NeuGc)?

A1: The presence of NeuGc in GM3(NeuGc) distinguishes it from the more common GM3(NeuAc) found in humans. This difference arises from the absence of the enzyme CMP-N-acetylneuraminic acid hydroxylase in humans, which is responsible for converting CMP-NeuAc to CMP-NeuGc, a precursor for NeuGc-containing glycoconjugates. [] While the exact biological function of this difference remains elusive, it underlies the immunogenicity of GM3(NeuGc) in humans.

Q2: What is the role of GM3(NeuGc) in tumor biology?

A2: GM3(NeuGc) is considered a tumor-associated antigen due to its presence in various human cancers, including melanoma, breast cancer, and lung cancer. [, , , ] Its expression has been linked to tumor progression, metastasis, and poorer prognosis in some cancers. [] The mechanisms by which GM3(NeuGc) contributes to tumor development are still under investigation, but studies suggest it may modulate cell signaling pathways involved in cell growth, adhesion, and migration. [, ]

Q3: How does GM3(NeuGc) interact with the immune system?

A3: Due to its absence in healthy human tissues, GM3(NeuGc) is recognized as foreign by the human immune system. This recognition can trigger immune responses, including the production of antibodies against GM3(NeuGc), termed Hanganutziu-Deicher (HD) antibodies. [, ] These antibodies have been detected in the sera of patients with various cancers, suggesting a potential role for GM3(NeuGc) in tumor immunosurveillance. [, ]

Q4: Does GM3(NeuGc) influence the blood-brain barrier?

A4: Research suggests that gangliosides, including GM3(NeuAc) and GM3(NeuGc), are present on the surface of brain microvascular endothelial cells (BMECs), which constitute the blood-brain barrier (BBB). [, ] While the specific role of GM3(NeuGc) in BBB integrity is not fully understood, the presence of antibodies against NeuGc-containing gangliosides in patients with neurological disorders highlights their potential involvement in BBB dysfunction. [, ]

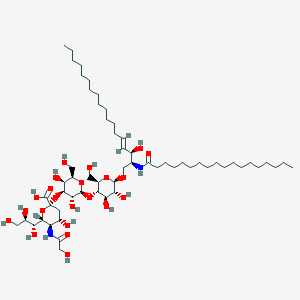

Q5: What is the molecular structure of GM3(NeuGc)?

A5: GM3(NeuGc) is a glycosphingolipid consisting of a ceramide backbone linked to a single sialic acid residue, N-glycolylneuraminic acid (NeuGc), which is attached to lactose (Galβ1-4Glc). The ceramide portion typically comprises sphingosine and a fatty acid, often C24:1 or C16:0. []

Q6: How is GM3(NeuGc) characterized structurally?

A6: Various techniques are employed to characterize GM3(NeuGc), including: * Thin-layer chromatography (TLC): Separates gangliosides based on their polarity, often followed by immunostaining with specific antibodies for detection. [, , , , , ] * High-performance liquid chromatography (HPLC): Provides higher resolution separation of ganglioside species. [] * Mass spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in structural elucidation. [, , ] * Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed structural information about the molecule's conformation and linkages. []

Q7: Are there structural variations in the ceramide moiety of GM3(NeuGc)?

A7: Yes, variations in the fatty acid and sphingoid base composition of the ceramide moiety have been observed in GM3(NeuGc) isolated from different sources. For instance, piglet intestinal mucosa expresses a unique GM3(NeuGc) species containing 2-hydroxylated palmitic acid and phytosphingosine in its ceramide portion. []

Q8: What are the potential applications of GM3(NeuGc) in cancer therapy?

A8: GM3(NeuGc)'s restricted expression on tumor cells makes it an attractive target for cancer immunotherapy and diagnosis. Research has explored its potential in:

- Antibody-based therapies: Monoclonal antibodies (mAbs) targeting GM3(NeuGc), like 14F7, have shown promise in preclinical studies for their ability to induce tumor cell death and inhibit tumor growth. [, , ]

- Vaccine development: GM3(NeuGc)-based vaccines aim to elicit a targeted immune response against tumor cells expressing this antigen. [, ]

- Tumor imaging: Radiolabeled anti-GM3(NeuGc) antibodies have been investigated for their ability to detect tumors in vivo, enabling earlier diagnosis and monitoring of treatment response. []

Q9: What are the challenges in developing GM3(NeuGc)-targeted therapies?

A9: Despite its promise, several challenges hinder the development of effective GM3(NeuGc)-targeted therapies:

- Immunogenicity in humans: While GM3(NeuGc) elicits immune responses, these responses can be variable and may not always translate into effective tumor eradication. [, ]

- Tumor heterogeneity: Not all tumor cells within a tumor mass express GM3(NeuGc) uniformly, potentially limiting therapeutic efficacy. []

- Off-target effects: Antibodies or other therapeutic agents targeting GM3(NeuGc) may cross-react with structurally similar gangliosides present on normal cells, leading to potential side effects. [, , ]

Q10: What are some essential tools for studying GM3(NeuGc)?

A10: Key tools for researching GM3(NeuGc) include:* Specific antibodies: Monoclonal antibodies like 14F7, GMR8, GMR14, and GMR3 are invaluable for detecting and characterizing GM3(NeuGc) and related gangliosides in cells and tissues. [, , , ]* Enzyme-linked immunosorbent assay (ELISA): A sensitive technique for quantifying GM3(NeuGc) and detecting antibodies against it in biological samples. []* Genetically modified animals: Mice lacking specific glycosyltransferases involved in GM3(NeuGc) biosynthesis can serve as valuable models for studying its function and evaluating potential therapeutic interventions. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.